molecular formula C13H20O3 B14228033 1-(2-Oxocyclopentyl)pentyl prop-2-enoate CAS No. 533926-16-8

1-(2-Oxocyclopentyl)pentyl prop-2-enoate

Cat. No.: B14228033
CAS No.: 533926-16-8
M. Wt: 224.30 g/mol
InChI Key: KUGAAEGADHIVPF-UHFFFAOYSA-N
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Description

1-(2-Oxocyclopentyl)pentyl prop-2-enoate is an organic compound characterized by its unique structure, which includes a cyclopentanone ring and a prop-2-enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxocyclopentyl)pentyl prop-2-enoate typically involves the esterification of 1-(2-oxocyclopentyl)pentanol with prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxocyclopentyl)pentyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1-(2-Oxocyclopentyl)pentyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxocyclopentyl)pentyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active cyclopentanone derivative, which can then participate in further chemical reactions. The pathways involved may include enzymatic hydrolysis and subsequent metabolic transformations.

Comparison with Similar Compounds

    1-(2-Oxocyclopentyl)pentanol: A precursor in the synthesis of 1-(2-Oxocyclopentyl)pentyl prop-2-enoate.

    Cyclopentanone derivatives: Compounds with similar cyclopentanone rings but different ester groups.

Uniqueness: this compound is unique due to its specific combination of a cyclopentanone ring and a prop-2-enoate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

533926-16-8

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-(2-oxocyclopentyl)pentyl prop-2-enoate

InChI

InChI=1S/C13H20O3/c1-3-5-9-12(16-13(15)4-2)10-7-6-8-11(10)14/h4,10,12H,2-3,5-9H2,1H3

InChI Key

KUGAAEGADHIVPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CCCC1=O)OC(=O)C=C

Origin of Product

United States

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